2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide

Physicochemical Profiling Analytical Chemistry Mass Spectrometry

2-Bromo-N-(3-chloro-4-methoxyphenyl)butanamide is a halogenated butanamide building block characterized by a 2-bromo substituent on the acyl chain and a 3-chloro-4-methoxyphenyl moiety on the amide nitrogen. Its molecular formula is C₁₁H₁₃BrClNO₂ and its monoisotopic mass is 304.98 Da.

Molecular Formula C11H13BrClNO2
Molecular Weight 306.58 g/mol
CAS No. 1119451-42-1
Cat. No. B1293972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide
CAS1119451-42-1
Molecular FormulaC11H13BrClNO2
Molecular Weight306.58 g/mol
Structural Identifiers
SMILESCCC(C(=O)NC1=CC(=C(C=C1)OC)Cl)Br
InChIInChI=1S/C11H13BrClNO2/c1-3-8(12)11(15)14-7-4-5-10(16-2)9(13)6-7/h4-6,8H,3H2,1-2H3,(H,14,15)
InChIKeyXAAOAWXSNWBFFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-(3-chloro-4-methoxyphenyl)butanamide (CAS 1119451-42-1): Physicochemical Identity and Core Characteristics for Informed Procurement


2-Bromo-N-(3-chloro-4-methoxyphenyl)butanamide is a halogenated butanamide building block characterized by a 2-bromo substituent on the acyl chain and a 3-chloro-4-methoxyphenyl moiety on the amide nitrogen [1]. Its molecular formula is C₁₁H₁₃BrClNO₂ and its monoisotopic mass is 304.98 Da [1]. The compound is recognized as an intermediate in the synthesis of aminoamides, alkoxyamides, depsipeptides, and other biologically relevant scaffolds [2]. Commercial sources typically supply it at ≥97% purity as a solid requiring storage at 2–8 °C in sealed, dry conditions .

Why Simple Butanamide Analogs Cannot Replace 2-Bromo-N-(3-chloro-4-methoxyphenyl)butanamide in Scientific Workflows


The presence of the 2-bromo substituent fundamentally alters both the compound’s physicochemical properties and its synthetic utility compared to the non-brominated analog N-(3-chloro-4-methoxyphenyl)butanamide (PubChem CID 875969) [1]. The bromine atom increases molecular weight by 34.6% and raises the computed logP by 0.9 units, directly impacting solubility, chromatographic behaviour, and membrane permeability in biological assays [1][2]. More critically, the α-bromoamide motif confers a unique reactivity profile that enables stereospecific nucleophilic substitution, electroreduction, and C–C bond formation at the α-carbon—transformations that are inaccessible with the non-brominated or even 2-chloro analogs [3]. These differences make generic substitution scientifically invalid for any application that relies on the distinct mass, lipophilicity, or synthetic versatility of this compound.

Quantitative Differentiation Evidence for 2-Bromo-N-(3-chloro-4-methoxyphenyl)butanamide Against Closest Structural Analogs


Molecular Weight Discrimination: 2-Bromo Derivative vs. Non-Brominated Analog

The 2-bromo substituent increases molecular weight by 78.89 g/mol (34.6%) relative to the non-brominated N-(3-chloro-4-methoxyphenyl)butanamide (CID 875969) [1][2]. This mass shift is sufficient to generate distinct retention times in LC-MS workflows and different parent ion clusters, enabling definitive identification of the correct product in reaction monitoring.

Physicochemical Profiling Analytical Chemistry Mass Spectrometry

Lipophilicity Shift: XLogP3 of the 2-Brominated vs. Non-Brominated Butanamide

The computed XLogP3 value for 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide is 3.5, compared to 2.6 for the non-brominated analog N-(3-chloro-4-methoxyphenyl)butanamide [1][2]. This 0.9-unit increase represents a 35% rise on the log scale and translates to approximately 8-fold higher partition coefficient between octanol and water.

Drug Likeness Prediction Chromatography ADME

Synthetic Versatility: 2-Bromoamide Reactivity Enables Nucleophilic Substitution Paths Inaccessible to Non-Halogenated Analogs

The 2-bromoamide scaffold is explicitly characterized in the peer-reviewed literature as a versatile intermediate that permits C–N, C–O, and C–C bond formation at the α-carbon via nucleophilic displacement of bromine [1]. In contrast, the non-brominated N-(3-chloro-4-methoxyphenyl)butanamide lacks a leaving group at the α-position and cannot participate in these transformations without prior functionalization. Quantitative literature surveys indicate that 2-bromoamides have been employed to synthesize aminoamides (using RR'NH nucleophiles), alkoxyamides (using ROH or saccharide nucleophiles), and depsipeptides [1].

Medicinal Chemistry Synthetic Methodology Building Block Chemistry

Purity Benchmark: Quantified Assay Specification vs. Typical Building Block Standards

Commercial batches of 2-bromo-N-(3-chloro-4-methoxyphenyl)butanamide are supplied with a certified purity of ≥97% . While many general-purpose building blocks are listed at 95% purity, the 97% specification reduces maximum total impurity burden from 5% to 3%—a 40% reduction in potential contaminants. For the closest non-brominated analog N-(3-chloro-4-methoxyphenyl)butanamide, no standardized purity specification is widely published by major vendors, introducing ambiguity in impurity profiles.

Quality Control Reproducibility Procurement Specification

High-Value Application Scenarios Where 2-Bromo-N-(3-chloro-4-methoxyphenyl)butanamide Provides Measurable Advantage


Synthesis of Aminoamide-Focused Compound Libraries via Nucleophilic Amination at the α-Carbon

Researchers constructing compound libraries for structure-activity relationship (SAR) studies can exploit the labile 2-bromo group to introduce diverse amine nucleophiles, generating aminoamide derivatives in a single step [1]. The 3-chloro-4-methoxyphenyl moiety provides additional aromatic interactions, while the predictable substitution chemistry ensures high conversion. This approach is not feasible with non-brominated butanamide analogs, which would require pre-functionalization. The ≥97% purity and well-characterized physicochemical properties (MW 306.58, logP 3.5) [2] facilitate product isolation and characterization.

Electroreductive C–C Bond Formation via Controlled-Potential Electrolysis on the 2-Bromoamide Scaffold

The 2-bromoamide class is amenable to cyclic voltammetry and electroreduction at controlled potential, enabling umpolung reactivity at the α-carbon for C–C bond formation with CO₂ as the electrophile [1]. This electrochemical pathway provides a unique route to α-substituted amides that cannot be replicated by chloro or non-halogenated analogs. Researchers in synthetic electrochemistry can use this compound as a model substrate to develop or optimize electroreductive coupling protocols, benefiting from the well-defined redox behavior conferred by the bromine atom.

Building Block for Depsipeptide and Pseudopeptide Synthesis via Nucleophilic Displacement with Hydroxy Acids or Amino Acid Derivatives

The 2-bromo group reacts with carboxylic acids and α-hydroxy acids to form depsipeptide linkages, as documented in the broader 2-bromoamide literature [1]. This enables the rapid assembly of hybrid peptide-nonpeptide structures of biological interest. The 3-chloro-4-methoxyphenyl group can serve as a spectroscopic handle (UV absorption, NMR) for monitoring reaction progress and product purity. The compound's logP of 3.5 [2] predicts sufficient organic-phase solubility for standard coupling conditions, while the MW of 306.58 g/mol [2] allows convenient mass spectrometric tracking.

Reference Standard for Mass Spectrometry Method Development Involving Brominated Analytes

The distinctive isotopic pattern of bromine (1:1 ratio for ⁷⁹Br:⁸¹Br) combined with the chlorine atom creates a unique molecular ion cluster in mass spectra. The target compound (exact mass 304.9818 Da, monoisotopic) provides a well-characterized reference for developing or calibrating LC-MS methods that must distinguish brominated from non-brominated or chlorinated analogs [2]. The +78.89 Da mass shift relative to the non-brominated analog [1] is easily resolved by modern instruments, making this compound a practical standard for validating analytical differentiation protocols.

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